molecular formula CF2N4O6 B14281538 (Difluoroamino)trinitromethane CAS No. 157066-33-6

(Difluoroamino)trinitromethane

Cat. No.: B14281538
CAS No.: 157066-33-6
M. Wt: 202.03 g/mol
InChI Key: BYSCXXYPUILHSM-UHFFFAOYSA-N
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Description

(Difluoroamino)trinitromethane is a highly energetic compound known for its unique chemical structure and properties It contains a difluoroamino group and three nitro groups attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (difluoroamino)trinitromethane typically involves the reaction of polynitroalkanes with difluoroamine. One common method includes the reaction of tetranitromethane with difluoroamine under controlled conditions to yield the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and specific reagents such as metal fluorides (e.g., potassium fluoride and cesium fluoride) to facilitate the substitution reactions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to the specialized nature of the compound and its applications. the principles of large-scale synthesis would involve optimizing the reaction conditions and scaling up the laboratory procedures while ensuring safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: (Difluoroamino)trinitromethane undergoes various chemical reactions, including substitution reactions. For example, it reacts with metal fluorides like potassium fluoride and cesium fluoride in DMF to substitute one nitro group with a fluorine atom, forming (difluoroamino)dinitrofluoromethane . Another reaction involves the use of lithium bromide in ethanol or DMF, which results in the formation of bromonitrofluoromethane rather than the expected bromo derivative .

Common Reagents and Conditions:

    Metal Fluorides (KF, CsF): Used in DMF to facilitate substitution reactions.

    Lithium Bromide (LiBr): Used in ethanol or DMF for specific substitution reactions.

Major Products:

    (Difluoroamino)dinitrofluoromethane: Formed by substitution of one nitro group with a fluorine atom.

    Bromonitrofluoromethane: Formed by reaction with lithium bromide.

Scientific Research Applications

(Difluoroamino)trinitromethane has several scientific research applications, particularly in the field of energetic materials. Its high energy content makes it suitable for use in explosives and propellants. The compound’s unique properties also make it a subject of interest in the development of new energetic materials with enhanced stability and performance .

Mechanism of Action

The mechanism of action of (difluoroamino)trinitromethane involves its ability to undergo rapid decomposition and release a significant amount of energy. The presence of both difluoroamino and nitro groups contributes to its high reactivity and energy release. The compound’s molecular structure allows for the formation of coordination complexes, which play a crucial role in its chemical behavior . The amphoteric nature of the difluoroamino group enables it to participate in various chemical reactions, leading to the formation of highly energetic intermediates .

Comparison with Similar Compounds

  • (Difluoroamino)dinitromethane
  • (Difluoroamino)nitromethane
  • (Difluoroamino)trinitroethane

Comparison: (Difluoroamino)trinitromethane is unique due to the presence of three nitro groups and one difluoroamino group, which contribute to its high energy content and reactivity. Compared to similar compounds like (difluoroamino)dinitromethane and (difluoroamino)nitromethane, this compound exhibits higher stability and energy release due to the additional nitro groups . This makes it particularly valuable in applications requiring high-performance energetic materials.

Properties

CAS No.

157066-33-6

Molecular Formula

CF2N4O6

Molecular Weight

202.03 g/mol

IUPAC Name

N,N-difluoro-1,1,1-trinitromethanamine

InChI

InChI=1S/CF2N4O6/c2-4(3)1(5(8)9,6(10)11)7(12)13

InChI Key

BYSCXXYPUILHSM-UHFFFAOYSA-N

Canonical SMILES

C(N(F)F)([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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